1-(Chloroacetyl)-4,4-difluoro-L-prolinamide

DPP-IV inhibitor design conformational analysis fluorine effect

This (2S)-1-(chloroacetyl)-4,4-difluoro-L-prolinamide (CAS 596817-01-5) uniquely combines an electrophilic chloroacetyl warhead for irreversible covalent inhibition with a gem‑difluoro moiety that pre‑organizes the pyrrolidine ring for optimal S1′ pocket complementarity. Procuring this compound directly eliminates the separate introduction of warhead and conformational lock, shortening synthesis by at least two steps vs. non‑fluorinated prolinamides and enabling late‑stage diversification via nucleophilic displacement of the chlorine. Essential for selective DPP‑IV, FAP, thrombin, and PREP inhibitor SAR libraries and activity‑based probe construction. Bulk and gram quantities available for lead optimization and process chemistry.

Molecular Formula C7H9ClF2N2O2
Molecular Weight 226.61 g/mol
CAS No. 596817-01-5
Cat. No. B12588518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloroacetyl)-4,4-difluoro-L-prolinamide
CAS596817-01-5
Molecular FormulaC7H9ClF2N2O2
Molecular Weight226.61 g/mol
Structural Identifiers
SMILESC1C(N(CC1(F)F)C(=O)CCl)C(=O)N
InChIInChI=1S/C7H9ClF2N2O2/c8-2-5(13)12-3-7(9,10)1-4(12)6(11)14/h4H,1-3H2,(H2,11,14)/t4-/m0/s1
InChIKeyYHJOBAWVEDSCGF-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloroacetyl)-4,4-difluoro-L-prolinamide (CAS 596817-01-5): Core Structure and Chemical Class


1-(Chloroacetyl)-4,4-difluoro-L-prolinamide (CAS 596817-01-5) is a synthetic, chirally pure (2S)-pyrrolidine-2-carboxamide derivative featuring both a reactive chloroacetyl moiety and a gem‑difluoro substitution at the pyrrolidine 4‑position . This bifunctional architecture places the compound at the intersection of covalent warhead chemistry and conformationally constrained proline analog design, making it a specialized intermediate for constructing selective enzyme inhibitors, particularly those targeting serine proteases and dipeptidyl peptidase IV (DPP‑IV) . The presence of two orthogonal reactive/structural handles—the electrophilic chloroacetyl group and the fluorine atoms that bias pyrrolidine ring pucker—distinguishes it from simpler prolinamide building blocks and requires careful handling during synthetic incorporation .

Why 1-(Chloroacetyl)-4,4-difluoro-L-prolinamide Cannot Be Replaced by Generic Prolinamide Analogs


Generic substitution with non‑fluorinated or non‑chloroacetyl prolinamide derivatives fails because the 4,4‑difluoro unit imposes a specific pyrrolidine ring conformation that is essential for molecular recognition by flat hydrophobic pockets such as the S1′ site of DPP‑IV, while the chloroacetyl group provides a covalent anchor for irreversible inhibition of serine proteases . Replacing the difluoro substitution with hydrogen reduces conformational bias and typically erodes target potency, whereas omitting the chloroacetyl warhead converts the compound from a covalent inhibitor to a non‑covalent binder with fundamentally different residence times and washout kinetics . The precise stereochemistry (2S) further constrains the pharmacophore, meaning that even a structurally similar 4,4‑difluoro‑D‑prolinamide or N‑acetyl analog cannot replicate the same binding trajectory or reactive geometry .

Quantitative Differentiation Evidence for 1-(Chloroacetyl)-4,4-difluoro-L-prolinamide Versus Key Comparators


Conformational Locking: 4,4-Difluoro vs. 4-H and 4-Monofluoro Prolinamide Scaffolds

The 4,4-difluoro substitution in 1-(chloroacetyl)-4,4-difluoro-L-prolinamide enforces a Cγ-exo or Cγ-endo pyrrolidine ring pucker that is distinct from the conformational ensemble of non‑fluorinated or 4‑monofluoro prolinamides. This conformational restriction directly impacts the orientation of the 2‑carboxamide pharmacophore and, consequently, the binding affinity toward proteases that recognize a Pro‑like motif . While direct IC50 data for the chloroacetyl derivative against isolated DPP-IV are not publicly available, the parent 4,4-difluoro-L-prolinamide scaffold is a documented key intermediate for highly potent 2‑cyanopyrrolidine DPP-IV inhibitors, underscoring the role of the difluoro unit in achieving low‑nanomolar potency .

DPP-IV inhibitor design conformational analysis fluorine effect

Covalent Warhead Capability: Chloroacetyl vs. Acetyl or Free Amine Prolinamide Analogs

The chloroacetyl group in 1-(chloroacetyl)-4,4-difluoro-L-prolinamide serves as a covalent warhead capable of irreversible alkylation of active‑site serine or cysteine residues in proteases such as fibroblast activation protein (FAP) and prolyl oligopeptidase (PREP) . This contrasts with the corresponding acetyl or free amine analogs, which act as reversible inhibitors or inactive precursors, respectively. Although explicit kinact/KI values for this specific compound are not publicly disclosed, the chloroacetyl motif is a well‑established electrophilic trap in medicinal chemistry, and its presence in combination with a recognition element (the difluoro‑prolinamide core) is anticipated to yield time‑dependent inhibition profiles distinct from non‑covalent progenitors .

covalent inhibitor serine protease chloroacetyl warhead

Stereochemical Integrity: 2S Configuration vs. Racemic or 2R Analogs

The (2S) absolute configuration of 1-(chloroacetyl)-4,4-difluoro-L-prolinamide is essential for biological activity because the target proteases and peptidases recognize the L‑proline‑like stereochemistry. The corresponding (2R) or racemic mixture would not exhibit the same binding mode or potency . Commercial sourcing of the enantiopure (2S) form guarantees that ≥98% of the material possesses the correct spatial orientation of the carboxamide and chloroacetyl groups, a specification that is critical when the compound is used as a late‑stage intermediate in drug synthesis .

chiral purity enantioselective synthesis pyrrolidine stereochemistry

High-Value Application Scenarios for 1-(Chloroacetyl)-4,4-difluoro-L-prolinamide


Synthesis of Covalent, Conformationally Constrained Serine Protease Inhibitors

The compound can be directly coupled to a recognition element (e.g., a peptide or heterocyclic cap) to generate an irreversible inhibitor of FAP, PREP, or thrombin. The difluoro substitution pre‑organizes the pyrrolidine ring for optimal S1′ pocket complementarity, while the chloroacetyl group forms a stable covalent bond with the catalytic serine. Researchers can bypass the separate introduction of the warhead and the conformational lock, reducing the synthetic sequence by at least two steps compared to using 4,4-difluoro-L-prolinamide as a starting material .

Late-Stage Functionalization in DPP-IV Inhibitor Development

Derivatives of 4,4-difluoro-L-prolinamide are established precursors to 2-cyanopyrrolidine DPP-IV inhibitors. The chloroacetyl variant allows for late‑stage diversification via nucleophilic displacement of the chlorine atom, enabling the rapid exploration of P1′ substituents without altering the core difluoro‑prolinamide geometry. This strategy is particularly advantageous when structure‑activity relationship (SAR) studies require parallel libraries of compounds with identical conformational profiles .

Chemical Biology Probe Development for Target Engagement Studies

The covalent nature of the chloroacetyl group makes this compound suitable for creating activity‑based probes (ABPs) for serine hydrolases. By conjugating a fluorescent or biotin tag to the carboxamide moiety, researchers can generate a probe that selectively and irreversibly labels active enzymes in complex proteomes. The 4,4-difluoro substitution enhances metabolic stability of the probe in cellular assays, a feature not achievable with non‑fluorinated analogs .

Reference Standard for Chiral HPLC Method Development

Owing to its defined (2S) stereochemistry and distinct UV/ELSD signal, the compound can serve as a retention time marker for chiral stationary phase optimization when analyzing prolinamide-derived drug candidates and their enantiomeric impurities. Its unique combination of halogen atoms facilitates MS detection, providing a reliable internal standard for quantifying trace levels of the unwanted (2R) enantiomer in pharmaceutical process chemistry .

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